molecular formula C17H13NO3 B1523247 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1340968-02-6

2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No. B1523247
M. Wt: 279.29 g/mol
InChI Key: HMTPTWLRTMXPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 1340968-02-6 . Its molecular weight is 279.3 . The IUPAC name for this compound is 2-benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for “2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is 1S/C17H13NO3/c19-16-14-9-5-4-8-13 (14)15 (17 (20)21)11-18 (16)10-12-6-2-1-3-7-12/h1-9,11H,10H2, (H,20,21) . This code provides a standard way to encode the compound’s molecular structure and formula.

It should be stored at a temperature of 28°C . More specific physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Organic Synthesis of Natural Products and Biological Active Molecules

  • Scientific Field : Organic Chemistry
  • Application Summary : The selective O-benzylation of 2-oxo-1,2-dihydropyridines plays a critical role in the organic synthesis of natural products and biologically active molecules .
  • Methods of Application : A novel ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) is highly effective for selective O-benzylation of 2-oxo-1,2-dihydropyridines using abundant substituted benzyl halides and related substituted 2-oxo-1,2-dihydropyridines compounds .
  • Results or Outcomes : This process allows access to a variety of O-benzyl products under mild reaction conditions, which are important synthetic intermediates in the protection of functional groups .

Peptide Mimics

  • Scientific Field : Biochemistry
  • Application Summary : 2-Oxo-1,2-dihydropyridines are widely used as peptide mimics, which can generate similar physiological activity with peptides .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 2-oxo-1,2-dihydropyridines as peptide mimics .
  • Results or Outcomes : These peptide mimics have shown potential in various areas such as protease, thrombin inhibitor, elastase, and caspase .

Antibacterial and Antimycobacterial Activities

  • Scientific Field : Biochemistry
  • Application Summary : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1,3-diazole derivatives .
  • Results or Outcomes : These compounds have shown potential in various areas such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial and Antiviral Activities

  • Scientific Field : Pharmacology
  • Application Summary : The 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess various pharmacological activities including antimicrobial, antiviral .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1,2,4-benzothiadiazine-1,1-dioxide derivatives .
  • Results or Outcomes : These compounds have shown potential in various areas such as antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators .

Herbicidal, Antioxidant, Anti-rotavirus, Anti-inflammatory Activities

  • Scientific Field : Pharmacology
  • Application Summary : The derivatives of 1,3-diazole show different biological activities such as herbicidal, antioxidant, anti-rotavirus, anti-inflammatory .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1,3-diazole derivatives .
  • Results or Outcomes : These compounds have shown potential in various areas such as antibacterial, antifungal, and antileishmanial activities .

Antimicrobial, Antiviral, Anticancer, Anti-inflammatory Activities

  • Scientific Field : Pharmacology
  • Application Summary : The 2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 2-oxo-1,2,3,4-tetrahydropyrimidines .
  • Results or Outcomes : These compounds have shown potential in various areas such as adrenergic receptor antagonists for prostatic hyperplasia treatment .

properties

IUPAC Name

2-benzyl-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-16-14-9-5-4-8-13(14)15(17(20)21)11-18(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTPTWLRTMXPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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